

# Spectroscopic data (NMR, IR, MS) of 9H-Fluorene-1,2,3-triol

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## Compound of Interest

Compound Name: 9H-Fluorene-1,2,3-triol

Cat. No.: B15419747

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An In-depth Technical Guide on the Spectroscopic Data of **9H-Fluorene-1,2,3-triol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **9H-Fluorene-1,2,3-triol**. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally similar fluorene derivatives to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed hypothetical experimental protocols and relevant visualizations are also presented to guide researchers in the synthesis and analysis of this compound.

## Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **9H-Fluorene-1,2,3-triol**. These predictions are based on the analysis of related fluorene compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data for **9H-Fluorene-1,2,3-triol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Provisional Assignment
~9.0 - 9.5	s (broad)	3H	-	Ar-OH
~7.8 - 7.2	m	4H	-	Ar-H
~7.0	s	1H	-	Ar-H (position 4)
~3.9	s	2H	-	CH <sub>2</sub> (position 9)

Table 2: Predicted <sup>13</sup>C NMR Data for **9H-Fluorene-1,2,3-triol**

Chemical Shift ( $\delta$ ) ppm	Provisional Assignment
~145 - 130	Ar-C (quaternary)
~130 - 110	Ar-C (CH)
~37	C-9 (CH <sub>2</sub> )

Table 3: Predicted IR Spectroscopy Data for **9H-Fluorene-1,2,3-triol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3500 - 3200	Strong, Broad	O-H Stretch (phenolic)
3100 - 3000	Medium	C-H Stretch (aromatic)
2920 - 2850	Weak	C-H Stretch (aliphatic)
1600 - 1450	Medium-Strong	C=C Stretch (aromatic)
1260 - 1000	Strong	C-O Stretch (phenol)

Table 4: Predicted Mass Spectrometry Data for **9H-Fluorene-1,2,3-triol**

m/z	Ion Type
~214	[M] <sup>+</sup> (Molecular Ion)
Various	Fragmentation ions

## Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to obtain the spectroscopic data for **9H-Fluorene-1,2,3-triol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **9H-Fluorene-1,2,3-triol** in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- **<sup>1</sup>H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters would include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **<sup>13</sup>C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on the same instrument. A wider spectral width (0-200 ppm) will be necessary. Due to the lower natural abundance of <sup>13</sup>C, a greater number of scans and a longer relaxation delay will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to aid in the assignment of carbon signals.

### Infrared (IR) Spectroscopy

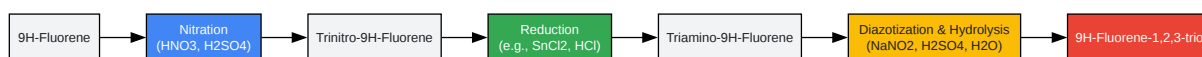
- **Sample Preparation:** Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of the KBr pellet should be taken first and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
- **Data Acquisition:** Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecular ion and confirm the elemental composition.

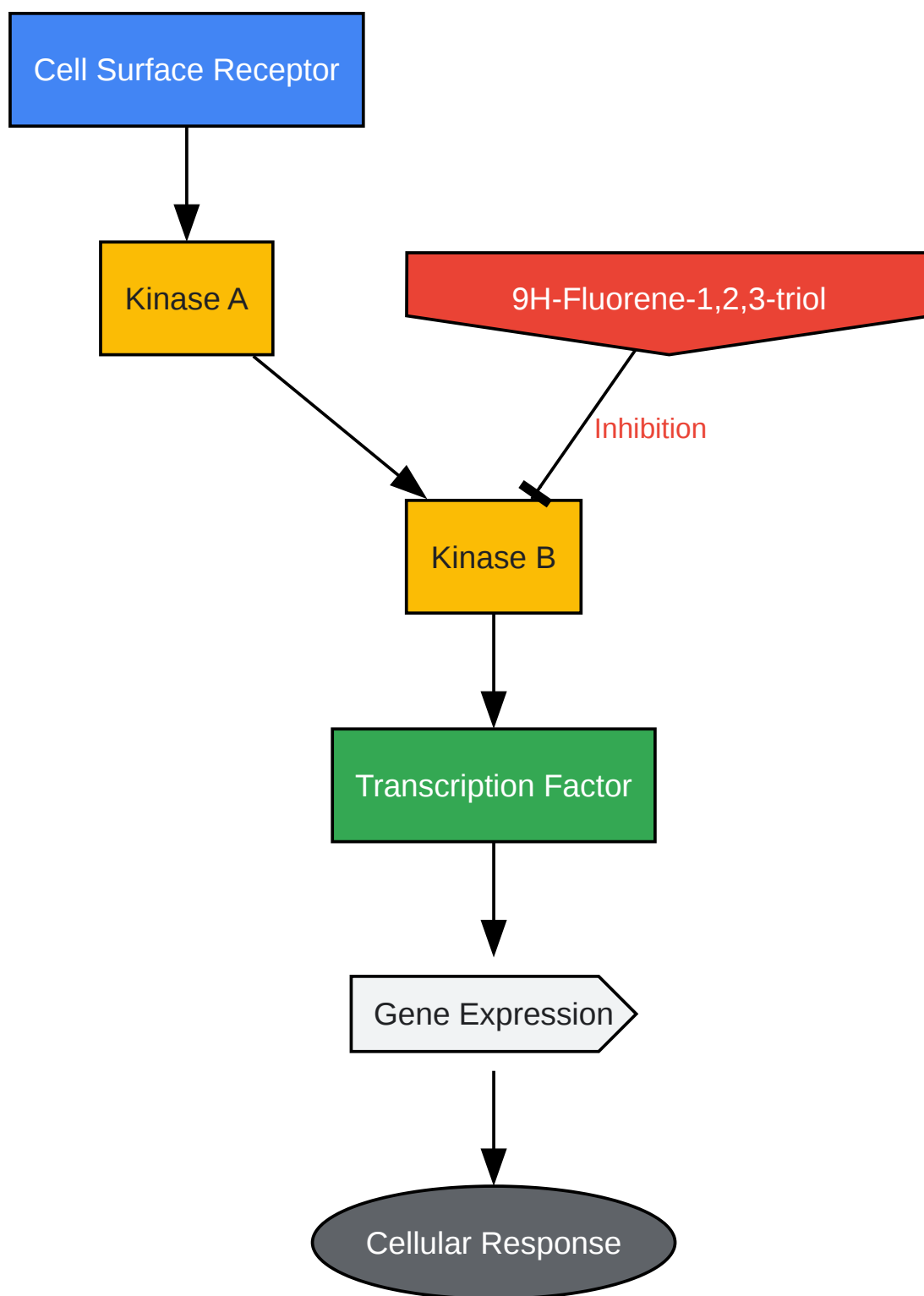
## Visualizations

The following diagrams illustrate a potential synthesis workflow and a hypothetical signaling pathway involving a fluorene derivative.



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Caption: A plausible synthetic route for **9H-Fluorene-1,2,3-triol**.



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Caption: Hypothetical inhibition of a cellular signaling pathway.

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